molecular formula C22H26ClN7O2S B023192 Dasatinib-d8 CAS No. 1132093-70-9

Dasatinib-d8

Cat. No. B023192
M. Wt: 496.1 g/mol
InChI Key: ZBNZXTGUTAYRHI-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dasatinib involves multiple steps, starting from 2-chloro-6-methylaniline, which undergoes processes like amidation, cyclization, and substitution to yield dasatinib. Improvements in the synthesis process have been reported, aiming to increase the overall yield and reduce production costs, making it more suitable for industrial production (Gong Ping, 2009); (Wang Rong, 2011).

Molecular Structure Analysis

Dasatinib's effectiveness as a kinase inhibitor is partly due to its molecular structure, which allows it to bind with high affinity to the ATP-binding sites of its target kinases. The structural analysis and modifications, including the introduction of deuterium atoms, could potentially enhance its binding characteristics, stability, and metabolic profile, leading to improved therapeutic outcomes.

Chemical Reactions and Properties

Dasatinib interacts with various enzymes and receptors in the body due to its inhibitory action on tyrosine kinases. It is metabolized primarily in the liver, involving the CYP3A4 enzyme, leading to several metabolites with varying degrees of activity and toxicity. The introduction of deuterium atoms (Dasatinib-d8) may influence these chemical reactions and the drug's overall pharmacokinetics and pharmacodynamics (L. Christopher et al., 2008).

Scientific Research Applications

  • Immunosuppressive Effects : Dasatinib impairs the proliferation and function of CD8+ T cells, potentially altering the graft-vs-leukemia effect and graft-vs-host disease after allogeneic stem cell transplantation (Fei et al., 2008). It also inhibits T-cell activation, proliferation, cytokine production, and degranulation, suggesting potential as an immunosuppressant for transplantation and T-cell-driven autoimmune diseases (Weichsel et al., 2008).

  • Cancer Therapy : Dasatinib-d8 is effective in treating drug-resistant tumors, including glioblastoma, by blocking critical tyrosine phosphorylation sites in tumorigenesis (Milano et al., 2009). It reduces tumoral mass, decreases metastatic dissemination, and enhances the action of various oncology drugs (Montero et al., 2011). Dasatinib is also a promising agent for metastatic solid tumors refractory to standard therapies (Kim, Rix, & Haura, 2010).

  • Leukemia Treatment : It induces apoptosis in chronic myelogenous leukemia cells by inhibiting Stat5 signaling (Nam et al., 2007) and differentiates acute myeloid leukemia cells through MEK/ERK-dependent activation of STAT1 (Fang et al., 2013).

  • Treatment of Breast Cancer : Dasatinib selectively inhibits growth of basal-type/"triple-negative" breast cancer cell lines in vitro (Finn et al., 2007).

  • Modulation of Immune Responses : Dasatinib can modulate the host immune response at clinical doses, offering potential applications in autoimmune pathogenesis and allogeneic tissue transplantation (Fraser et al., 2009).

  • Neutrophil Functions : It may benefit patients with neutrophil-mediated inflammatory diseases by affecting mature neutrophils' proinflammatory functions (Futosi et al., 2012).

  • CAR T Cell Regulation : Dasatinib can temporarily inactivate CAR T cells to reduce acute toxicity, allowing them to recover their antitumor effects after drug withdrawal (Mestermann et al., 2019).

Safety And Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

Dasatinib-d8, as a potent inhibitor of non-receptor tyrosine kinases, has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZXTGUTAYRHI-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649385
Record name N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasatinib-d8

CAS RN

1132093-70-9
Record name N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]methyl]thiazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a reaction flask 283.5 ml dimethylsulfoxide, 29.83 g 1-(2-hydroxyethyl)piperazine (0.229 mol), 12.08 g sodium carbonate (0.144 mol), 56.70 g ter-butyl-6-chloro-2-methylpyrimidin-4-yl-(5-(2-chloro-6-methylphenylcarbamoyl)thiazol-2-yl)carbamate (0.114 mol) were charged at a temperature of about 25° C. and the reaction mixture was kept under these conditions for about five hours. At the end of the reaction, 760 ml water were added, the mixture was kept under stirring for about 30 minutes and the formed solid was filtered, washed with water (4×260 ml) and suspended in 440 ml methanol. 42.88 g di-terbutylamine (DBTA, 0.120 mol) were added, the temperature was brought to the solvent reflux value and 15.19 g tromethamol (TRIZMA) (0.125 mol) were added. The temperature was brought to about 25° C. and the formed solid was filtered, washed with methanol (2×45 ml) and dried in oven under vacuum at a temperature of about 50° C. for eight hours to give 44.51 g dasatinib.
Quantity
42.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
solvent
Reaction Step Three
Quantity
29.83 g
Type
reactant
Reaction Step Four
Quantity
12.08 g
Type
reactant
Reaction Step Four
Name
ter-butyl-6-chloro-2-methylpyrimidin-4-yl-(5-(2-chloro-6-methylphenylcarbamoyl)thiazol-2-yl)carbamate
Quantity
56.7 g
Type
reactant
Reaction Step Four
Quantity
283.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(2-hydroxyethyl)piperazine (Compound 3) (65 g, 0.5 mol), 2-(6-bromo-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-formamide (Compound 14) (43.9 g, 0.1 mol), n-butanol (670 mL) and DIPEA (28.3 g, 0.2 mol) were mixed in reaction flask and reacted by refluxing for 7 h. After the reactant was cooled down to room temperature, crystals precipitated overnight. After air pump filtration, the cake was rinsed with n-butanol (500 mL) by stirring for 30 min. Then filtrated and the cake was dried to give white solid target Compound 1 (42.9 g, yield: 87.9%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(6-bromo-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-formamide
Quantity
43.9 g
Type
reactant
Reaction Step One
Name
Compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One
Yield
87.9%

Synthesis routes and methods III

Procedure details

Dasatinib butanolate (form BU-2, 1.00 g, 2.05 mmol) was heated in a mixture of ethanol (22 ml) and water (3 ml) at 75-80° C. to achieve complete dissolution. Water was added (8 ml) at the same temperature. The solution was cooled to 70° C. and maintained at 70° C. for 1 h. Temperature was lowered from 70° C. to 5° C. during 2 h, and maintained between 0-5° C. for 2 h. The product was filtered and washed with EtOH/H2O (1:1, 2×10 ml) and dried under reduced pressure at 40° C./8 h. Yield: 0.61 g.
Name
Dasatinib butanolate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dasatinib (form A3, 3.50 g) was dissolved in a mixture of i-PrOH—H2O 30:8 (in 140 ml) under reflux. The solution was slowly cooled to about 70° C. The product started to crystallized at 65-70° C. Temperature was kept at this value for about 20 min then it was decreased to 50° C. and kept for 15 min. The mixture was slowly cooled to room temperature and stirred at room temperature for 1 h. The product was filtered off, washed with i-PrOH (2×) and dried under reduced pressure at 50° C. for 3 h. Yield: 2.44 g.
Name
Dasatinib
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasatinib-d8
Reactant of Route 2
Reactant of Route 2
Dasatinib-d8
Reactant of Route 3
Reactant of Route 3
Dasatinib-d8
Reactant of Route 4
Reactant of Route 4
Dasatinib-d8
Reactant of Route 5
Dasatinib-d8
Reactant of Route 6
Reactant of Route 6
Dasatinib-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.